What are the chemical properties of Acid Red 13 for laboratory use?
What are the chemical properties of Acid Red 13 for laboratory use?
An In-depth Technical Guide to Acid Red 13 for Laboratory Applications
Introduction
Acid Red 13, also known by its Colour Index name C.I. 16045 or as Fast Red E, is a synthetic azo dye belonging to the single azo class.[1][2] It presents as a dark red to dark purple crystalline powder and is structured as a disodium (B8443419) salt.[1] In the laboratory, Acid Red 13 is primarily utilized for its staining properties in biological and materials science research.[3][4] Its utility stems from its ability to impart a vibrant red color, making it valuable for visualizing specific cellular structures and for investigating dyeing processes on various substrates like proteinaceous fibers, paper, and leather.[1][3] This guide provides a comprehensive overview of its chemical properties, laboratory applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental properties of Acid Red 13 are summarized below. This data is essential for its safe handling, storage, and effective use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 2302-96-7 | [1][2][3] |
| Synonyms | C.I. 16045, Fast Red E, Acid Fuchsin | [1][3][4] |
| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [1][2][3] |
| Molecular Weight | 502.42 g/mol | [1][3][5] |
| Appearance | Dark red to dark purple crystalline powder | [1][3] |
| Solubility | Soluble in water (yields a cherry red solution); slightly soluble in ethanol; almost insoluble in acetone. | [1][2] |
| Maximum Absorption (λmax) | 505 nm (in 0.02 mol/L ammonium (B1175870) acetate (B1210297) solution) | [1] |
| Stability | Stable under normal temperatures and pressures. | [6] |
| Incompatibilities | Strong oxidizing and reducing agents may destroy the color. | [6][7] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), oxides of nitrogen, and other potentially toxic fumes. | [6][7] |
| Storage | Store at room temperature in a cool, dry place with containers tightly closed. | [3][6] |
Laboratory Applications and Mechanism of Action
Primary Applications
In a laboratory context, Acid Red 13 is employed in several key areas:
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Biological Staining : It is used for staining biological samples to aid in the microscopic visualization of cellular components.[3][4] As an acid dye, it has an affinity for basic (positively charged) tissue elements.[8][9]
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Proteomics Research : It is classified as an azo organosulfur compound suitable for proteomics research.[5]
-
Materials Science : Researchers use it to study dyeing processes for textiles, particularly protein-based fibers like wool and silk.[1][4]
-
Toxicology and Environmental Studies : It serves as a model azo compound for research into the metabolic breakdown and environmental impact of dyes.[1] Some azo dyes can be reduced to aromatic amines, which may have mutagenic potential, making this an important area of study.[1][10]
Mechanism of Staining
The staining mechanism of Acid Red 13, like other acid dyes, is primarily based on electrostatic interactions. The dye molecule carries negatively charged sulfonate groups (SO₃⁻) which are attracted to positively charged amino acid residues (such as lysine (B10760008) and arginine) on the surface of proteins within tissue samples.[4] This ionic bonding is the principal force that holds the dye to the tissue, allowing specific components to become colored.[11] Hydrogen bonding may also contribute to the interaction.[4] The intensity and selectivity of staining can be influenced by the pH of the staining solution, which affects the ionization of both the dye and the tissue components.[12]
Figure 1. Logical diagram of the electrostatic interaction between Acid Red 13 and tissue proteins.
Experimental Protocols
While a specific, standardized protocol for Acid Red 13 is not extensively documented in the provided literature, a general procedure for histological staining with an acid dye can be formulated. The following protocol is a representative methodology that can be adapted by researchers.
General Protocol for Histological Staining
This protocol outlines the fundamental steps for staining paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Transfer to 100% Ethanol: 2 changes, 3 minutes each. c. Transfer to 95% Ethanol: 3 minutes. d. Transfer to 70% Ethanol: 3 minutes. e. Rinse thoroughly in distilled water.
2. Staining: a. Prepare a 0.1% to 1.0% (w/v) aqueous solution of Acid Red 13. The optimal concentration may require titration. b. Immerse slides in the Acid Red 13 staining solution for 5-10 minutes. c. Briefly rinse with a 1% acetic acid solution to differentiate and remove excess stain.
3. Dehydration and Mounting: a. Dehydrate the sections through graded alcohols: 95% Ethanol (1 minute), followed by 100% Ethanol (2 changes, 1 minute each). b. Clear in Xylene: 2 changes, 3 minutes each. c. Mount coverslip with a resinous mounting medium.
Figure 2. General experimental workflow for histological staining with Acid Red 13.
Chemical Synthesis
Acid Red 13 is synthesized via a two-step diazotization-coupling reaction.[2][4] This process is a standard method for producing azo dyes.
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Diazotization : 4-Aminonaphthalene-1-sulfonic acid is treated with sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form an unstable diazonium salt intermediate.[1]
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Azo Coupling : The diazonium salt is then immediately reacted with 6-Hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid). This electrophilic aromatic substitution reaction yields the final Acid Red 13 product.[1][2]
Figure 3. Synthesis pathway of Acid Red 13 via diazotization and azo coupling.
Safety and Handling
While not classified as hazardous under the Hazard Communication Standard, standard laboratory precautions should always be observed.[7]
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Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[6][13]
-
Inhalation : Avoid inhaling dust. Use in a well-ventilated area or under a chemical fume hood.[6]
-
Contact : Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][13]
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.[6]
This technical guide provides a foundational understanding of Acid Red 13 for its effective and safe use in a research environment. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
- 1. Acid Red 13|Azo Dye|C.I. 16045 [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy Acid Red 13 | 2302-96-7 [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. spectracolors.com [spectracolors.com]
- 8. macschem.us [macschem.us]
- 9. benchchem.com [benchchem.com]
- 10. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stainsfile.com [stainsfile.com]
- 13. lociforensics.nl [lociforensics.nl]
